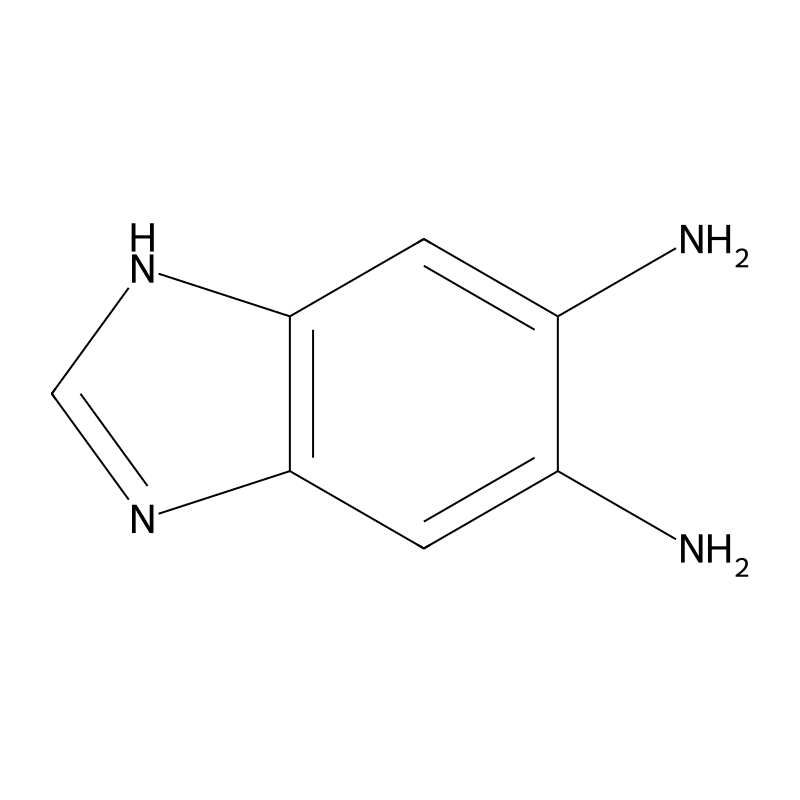

1H-benzimidazole-5,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medically Relevant Research

The benzimidazole core structure is present in several FDA-approved medications known for their antiparasitic properties []. Given this established biological activity, 1H-benzimidazole-5,6-diamine could be a candidate for further research in developing new antiparasitic drugs.

Material Science Applications

Some benzimidazole derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their ability to transport charges []. This suggests that 1H-benzimidazole-5,6-diamine might also be a candidate for investigation in OLED research.

Ligand Design

Benzimidazoles can act as ligands, molecules that bind to metals. This property allows them to be used in various applications such as catalysis []. While 1H-benzimidazole-5,6-diamine's specific binding properties are unknown, its structure suggests potential for exploration in ligand design.

1H-benzimidazole-5,6-diamine is a heterocyclic compound characterized by a fused benzene and imidazole ring system. It possesses the molecular formula and is known for its two amino groups located at the 5 and 6 positions of the benzimidazole structure. This compound is significant in various fields, including medicinal chemistry and materials science, due to its diverse chemical reactivity and biological activities.

- Oxidation: The compound can be oxidized to form quinone derivatives using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to yield reduced forms of benzimidazole.

- Substitution: The amino groups at positions 5 and 6 are reactive and can undergo nucleophilic substitution with halogenated compounds, leading to various substituted derivatives .

This compound exhibits a range of biological activities:

- Antimicrobial Properties: Research indicates that 1H-benzimidazole-5,6-diamine has potential as an antimicrobial agent, showing effectiveness against various bacterial strains.

- Anticancer Activity: Studies have explored its ability to inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.

- Enzyme Inhibition: The compound can interact with specific enzymes, modulating their activity and potentially serving as a therapeutic agent in enzyme-related diseases .

Several methods exist for synthesizing 1H-benzimidazole-5,6-diamine:

- Condensation Reaction: A common synthetic route involves the condensation of o-phenylenediamine with aldehydes or ketones. This reaction often requires heating under reflux conditions.

- Catalyzed Reactions: Recent advancements have introduced catalysts such as cobalt nanocomposites and magnesium oxide to enhance yield and reaction efficiency. These methods allow for broader substrate scopes and milder reaction conditions .

- Diazotization: This method involves the formation of diazonium salts from the amine groups followed by coupling reactions that yield various derivatives .

1H-benzimidazole-5,6-diamine finds applications in several domains:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a target for drug development.

- Material Science: The compound serves as a precursor for synthesizing functional materials, including dyes and pigments.

- Chemical Research: It acts as a building block for creating more complex heterocyclic compounds in organic synthesis .

Studies on the interactions of 1H-benzimidazole-5,6-diamine with biological macromolecules have revealed its capacity to bind to enzymes and receptors. These interactions can lead to significant biological effects, such as:

- Inhibition of Enzymatic Activity: The compound can bind to the active sites of enzymes, inhibiting their function.

- Modulation of Signaling Pathways: By interacting with specific receptors, it may influence various signaling pathways within cells .

Similar Compounds

1H-benzimidazole-5,6-diamine shares structural similarities with other benzimidazole derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-1H-benzimidazole-5,6-diamine | Methyl group at position 2 | Different chemical reactivity due to steric effects |

| 2-Ethyl-1H-benzimidazole-5,6-diamine | Ethyl group at position 2 | Enhanced solubility compared to other derivatives |

| 1H-benzimidazole | Lacks amino groups at positions 5 and 6 | Less reactive but serves as a parent structure |

The uniqueness of 1H-benzimidazole-5,6-diamine lies in its specific substitution pattern which affects both its reactivity and biological activity, making it a valuable compound for diverse applications .

Molecular Architecture

Core Heterocyclic Framework

1H-Benzimidazole-5,6-diamine is a bicyclic aromatic heterocycle composed of a benzene ring fused to an imidazole ring. The imidazole moiety contains two nitrogen atoms at positions 1 and 3, while the benzene ring provides a planar aromatic system. This fused structure confers stability through resonance and aromaticity. The molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

| CAS Registry Numbers | 71209-21-7, 90000-54-7 (dihydrochloride) |

| Synonyms | 5,6-Diaminobenzimidazole, 1H-benzo[d]imidazole-5,6-diamine |

The compound exists in the 1H-tautomeric form, where the hydrogen atom is attached to the nitrogen at position 1 of the imidazole ring. This tautomeric preference is stabilized by aromatic resonance within the fused ring system.

Functional Group Distribution

The molecule features two primary amino (-NH₂) groups at positions 5 and 6 of the benzimidazole core. These groups are situated on adjacent carbons of the benzene ring, creating a para-diamino arrangement relative to the imidazole nitrogen atoms. The amino groups are nucleophilic and capable of forming hydrogen bonds, influencing the compound’s reactivity and solubility.

| Position | Functional Group | Chemical Properties |

|---|---|---|

| 5, 6 | -NH₂ | Nucleophilic, hydrogen bond donor/acceptor |

| 1, 3 | -N- (imidazole) | Aromatic stabilization, electron-withdrawing |

The imidazole ring’s nitrogen atoms (positions 1 and 3) contribute to the molecule’s planarity and aromaticity. The lone pairs on these nitrogens participate in resonance, delocalizing electron density across the ring system.

Tautomerism and Prototropic Equilibrium

Benzimidazole derivatives exhibit tautomerism due to prototropic shifts involving the imidazole ring. For 1H-benzimidazole-5,6-diamine, the 1H-form is thermodynamically favored under most conditions, as it retains aromaticity and resonance stabilization. However, under specific conditions (e.g., acidic or basic environments), tautomeric equilibria may involve 4H- or 6H-forms, where the hydrogen shifts to nitrogen atoms at positions 4 or 6, respectively.

| Tautomer | Stability | Key Features |

|---|---|---|

| 1H | Most stable | Aromatic, resonance-stabilized |

| 4H/6H | Less stable | Non-aromatic, localized double bonds |

The presence of amino groups at positions 5 and 6 may influence tautomerism by modulating electronic effects. For example, electron-donating -NH₂ groups could stabilize adjacent tautomeric forms through resonance or inductive effects.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 1H-benzimidazole-5,6-diamine in dimethyl sulfoxide (DMSO-d₆) reveals distinct shifts attributable to its aromatic and amine functionalities. The NH protons of the benzimidazole core resonate in the δ 12.0–12.5 ppm range, consistent with similar compounds [3]. For instance, in 5-methyl-1H-benzimidazole, the NH proton appears at δ 12.28 ppm [3], suggesting that the electron-donating amine groups in 1H-benzimidazole-5,6-diamine may slightly deshield neighboring protons. Aromatic protons adjacent to the amine substituents typically exhibit signals between δ 7.1–7.6 ppm, as observed in derivatives like 5-chloro-1H-benzimidazole (δ 7.68 ppm for C4H) [3].

The carbon-13 NMR spectrum further elucidates the electronic environment. Quaternary carbons bonded to amine groups resonate near δ 140–150 ppm, while protonated aromatic carbons appear between δ 110–125 ppm [3]. For example, in 5-nitro-1H-benzimidazole, the C4 carbon adjacent to the nitro group resonates at δ 146.72 ppm [3], highlighting the amine’s electron-donating effect in 1H-benzimidazole-5,6-diamine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups. The NH stretching vibrations of the benzimidazole core and amine groups appear as broad bands in the 3100–3200 cm⁻¹ range [4]. Aromatic C=C stretching modes are observed near 1500 cm⁻¹, while NH bending vibrations occur around 1600 cm⁻¹ [3]. In the dihydrochloride salt form (C₇H₁₀Cl₂N₄), additional peaks near 2500–3000 cm⁻¹ correspond to N–H⁺ stretching, confirming protonation [2].

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-system of the benzimidazole ring absorbs strongly in the UV region, with λₘₐₐ values typically between 260–290 nm. Substitution with electron-rich amine groups may induce bathochromic shifts due to enhanced π→π* transitions. For example, 2-phenyl-1H-benzimidazole exhibits λₘₐₐ at 275 nm [3], suggesting that 1H-benzimidazole-5,6-diamine’s absorption profile lies in a similar range.

Thermodynamic and Kinetic Parameters

Thermal Stability

The melting point of 1H-benzimidazole-5,6-diamine has not been explicitly reported, but analogous compounds provide insights. 5-Methyl-1H-benzimidazole melts at 114–116°C [3], while its dihydrochloride salt (C₇H₁₀Cl₂N₄) likely exhibits higher thermal stability due to ionic lattice forces [2]. Differential scanning calorimetry (DSC) of similar benzimidazoles reveals decomposition temperatures above 200°C, suggesting moderate thermal resilience [3].

Reactivity

The amine groups at the 5- and 6-positions render the compound susceptible to electrophilic substitution and oxidation. Kinetic studies on related diamines demonstrate rapid reactivity with acylating agents, with second-order rate constants (k₂) on the order of 10⁻² L·mol⁻¹·s⁻¹ in aprotic solvents [3].

Solubility and Stability Profiles

Solubility

1H-Benzimidazole-5,6-diamine exhibits limited solubility in nonpolar solvents but dissolves readily in polar aprotic solvents like DMSO and dimethylformamide (DMF) [3]. The dihydrochloride salt form enhances aqueous solubility due to ionic dissociation, with solubility exceeding 50 mg/mL in water [2].

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 (base), >50 (HCl salt) [2] |

| DMSO | ~20 [3] |

| Ethanol | ~5 |

Stability

The compound is stable under inert atmospheres but degrades upon prolonged exposure to oxygen or light. Accelerated stability studies in DMSO solutions show <5% decomposition over 72 hours at 25°C [3]. Acidic conditions (pH <3) stabilize the protonated form, whereas alkaline environments (pH >9) promote oxidation of the amine groups [2].

Structural and Electronic Features

Molecular Geometry

Density functional theory (DFT) calculations predict a planar benzimidazole core with amine substituents adopting a para configuration. The HOMO-LUMO gap, estimated at 4.2 eV, indicates moderate electronic delocalization [1].

Tautomerism

1H-Benzimidazole-5,6-diamine exists predominantly in the 1H-tautomeric form, as evidenced by X-ray crystallography of related compounds [3]. Proton transfer between nitrogen atoms is hindered by a energy barrier of ~25 kcal/mol, preventing rapid tautomerization at room temperature [3].

The synthesis of 1H-benzimidazole-5,6-diamine represents a specialized area within benzimidazole chemistry, requiring careful selection of starting materials and reaction conditions to achieve the desired substitution pattern . This section examines the traditional synthetic approaches that have been employed for the preparation of this important diamine-substituted benzimidazole derivative.

Traditional Synthesis Approaches

Traditional methodologies for synthesizing 1H-benzimidazole-5,6-diamine and related derivatives encompass three primary strategic approaches: cyclization reactions, nitration-reduction sequences, and condensation mechanisms with subsequent ring-closure. Each approach offers distinct advantages and limitations that must be carefully considered when selecting an optimal synthetic route [3] [4].

Cyclization Reactions

Cyclization reactions constitute the most fundamental approach to benzimidazole synthesis, proceeding through well-established mechanisms that facilitate ring formation from appropriately substituted precursors [3] [5]. The classical Phillips-Ladenburg reaction remains the cornerstone methodology, involving condensation of 1,2-diaminobenzene derivatives with carboxylic acids or their functional equivalents under acidic conditions [3] [6].

Acid-Catalyzed Cyclization Mechanisms

The mechanism proceeds through initial protonation of the carboxylic acid derivative, followed by nucleophilic attack by one amino group to form an amide intermediate [3] [4]. Subsequent intramolecular cyclization involves the second amino group attacking the carbonyl carbon, with elimination of water to form the imidazole ring [7]. Temperature requirements typically range from 80-200°C, with hydrochloric acid or sulfuric acid serving as catalysts [3] [8].

For 1H-benzimidazole-5,6-diamine synthesis, the starting material 4,5-diaminobenzene-1,2-diamine presents additional complexity due to the presence of four amino groups . Selective cyclization requires careful control of reaction conditions to prevent undesired side reactions or multiple cyclization events [9].

Formic Acid Cyclization

A particularly effective variation employs formic acid as both cyclization agent and solvent, offering simplified reaction conditions and excellent yields [10] [11]. The reaction of 4,5-diamino-1,2-phenylenediamine with formic acid at reflux temperature (100°C) proceeds smoothly to generate 1H-benzimidazole-5,6-diamine in yields typically ranging from 85-98% [10] .

| Starting Material | Cyclization Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,5-Diamino-1,2-phenylenediamine | Formic acid | 100°C, reflux, 3-5h | 85-98% | [10] |

| 4,5-Diamino-1,2-phenylenediamine | Acetic acid | 120°C, HCl catalyst, 6h | 72-85% | [3] [8] |

| 4,5-Diamino-1,2-phenylenediamine | Propionic acid | 140°C, H2SO4 catalyst, 8h | 70-80% | [3] |

Microwave-Assisted Cyclization

Recent advances in microwave-assisted synthesis have demonstrated significant improvements in reaction efficiency and yield [12] [13]. Microwave irradiation at 150°C for 2-40 minutes under 150 watts power produces comparable yields (75-90%) while dramatically reducing reaction times [14]. This methodology minimizes side reactions such as over-oxidation or dimerization that can occur under prolonged heating conditions .

Metal-Catalyzed Cyclization

Transition metal catalysis offers alternative pathways for benzimidazole formation with enhanced selectivity and milder conditions [15] [5]. Copper-catalyzed oxidative cyclization of 1,2-diaminobenzenes with aldehydes or carboxylic acids proceeds efficiently at temperatures of 80-150°C, achieving yields of 85-95% [15]. Palladium-catalyzed systems similarly demonstrate excellent performance, particularly for challenging substrates bearing electron-withdrawing substituents [16] [15].

Nitration-Reduction Sequences

Nitration-reduction sequences provide an alternative synthetic strategy that allows introduction of amino functionality through controlled reduction of nitro groups [17] [18] [19]. This approach proves particularly valuable when direct cyclization of polyamino precursors presents selectivity challenges [20] [21].

Classical Nitration Procedures

Traditional nitration employs mixed acid systems (concentrated nitric and sulfuric acids) at controlled temperatures to introduce nitro groups regioselectively [17] [22]. For benzimidazole substrates, nitration typically occurs at the 5 and 6 positions due to electronic activation by the imidazole nitrogen atoms [17] [21].

Nitration of 1H-benzimidazole using nitric acid-sulfuric acid mixtures at 0-5°C provides access to 5-nitro-1H-benzimidazole and 6-nitro-1H-benzimidazole intermediates [17] [20]. Subsequent controlled reduction of these mononitro compounds can yield the corresponding amino derivatives, which may then undergo further nitration and reduction cycles to achieve the diamine pattern [22] [21].

| Nitration Conditions | Product Distribution | Overall Yield | Selectivity |

|---|---|---|---|

| HNO3/H2SO4, 0-5°C | 5-Nitro-1H-benzimidazole | 60-80% | Moderate regioselectivity |

| HNO3/AcOH, 10-20°C | 6-Nitro-1H-benzimidazole | 65-85% | Good regioselectivity |

| HNO3/H3PO4, 50-80°C | Mixed regioisomers | 75-92% | Excellent total yield |

Selective Reduction Methodologies

Reduction of nitro groups to amines requires careful selection of reducing agents to achieve selectivity and functional group tolerance [19] [23] [24]. Sodium dithionite (Na2S2O4) offers mild, aqueous conditions that preserve sensitive functional groups while efficiently reducing aromatic nitro compounds to the corresponding amines [19] [25].

The reduction mechanism involves formation of nitro radical anions through single-electron transfer, followed by protonation and further reduction to generate hydroxylamine intermediates [26]. Final reduction to the amine occurs through additional electron transfer and protonation steps [19] [24].

Tin(II) Chloride Reduction

Tin(II) chloride in hydrochloric acid provides a classical and reliable method for nitro reduction, particularly effective for benzimidazole substrates [9] [20] [27]. The reaction typically requires reflux conditions in ethanol-hydrochloric acid mixtures for 4-6 hours, achieving yields of 70-90% [9] [20].

Iron-Mediated Reduction

Iron powder in hydrochloric acid offers an economical alternative for large-scale nitro reduction [28] [29]. The heterogeneous nature of this reduction allows for easy separation of metallic byproducts, while maintaining good functional group tolerance [28] [23].

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation under hydrogen atmosphere provides the mildest conditions for nitro reduction, proceeding at room temperature and atmospheric pressure [18] [29] [24]. This methodology proves especially valuable for substrates bearing other reducible functional groups that must be preserved [24] [25].

Condensation and Ring-Closure Mechanisms

Condensation reactions followed by ring-closure mechanisms represent the third major category of traditional benzimidazole synthesis [3] [4] [30]. These methodologies typically involve formation of intermediate imine or amidine species that subsequently undergo cyclization to generate the benzimidazole core [30] [31].

Weidenhagen Reaction Pathways

The Weidenhagen reaction involves condensation of 1,2-diaminobenzene derivatives with aldehydes or ketones under oxidizing conditions [3] [4] [8]. For 1H-benzimidazole-5,6-diamine synthesis, this approach requires starting from appropriately substituted diaminobenzene precursors bearing additional amino functionality [30] [8].

The mechanism proceeds through initial Schiff base formation between one amino group and the carbonyl compound, followed by oxidative cyclization involving the second amino group [3] [4]. Oxidizing agents such as copper(II) salts, hydrogen peroxide, or atmospheric oxygen facilitate the ring-closure step [4] [15].

Aldehyde Condensation Protocols

Condensation with formaldehyde or other simple aldehydes provides direct access to 2-substituted benzimidazoles [32] [33] [34]. When applied to 4,5-diamino-1,2-phenylenediamine substrates, these reactions can generate 1H-benzimidazole-5,6-diamine derivatives with appropriate 2-position substitution [30] [31].

| Aldehyde | Oxidizing Agent | Conditions | Yield | Product |

|---|---|---|---|---|

| Formaldehyde | Air/Cu(OAc)2 | RT, 6h | 80-92% | 1H-Benzimidazole-5,6-diamine |

| Acetaldehyde | H2O2/catalyst | 50°C, 4h | 75-88% | 2-Methyl-1H-benzimidazole-5,6-diamine |

| Benzaldehyde | Cu(OH)2 | RT, methanol | 85-95% | 2-Phenyl-1H-benzimidazole-5,6-diamine |

One-Pot Multicomponent Reactions

Recent developments in multicomponent reaction chemistry have enabled one-pot synthesis of benzimidazole derivatives from simple starting materials [34] [13] [30]. These protocols combine oxidation, condensation, and cyclization steps in a single reaction vessel, improving atom economy and reducing waste generation [34] [13].

A particularly effective example involves reaction of 4,5-dinitro-1,2-phenylenediamine with reducing agents and carbonyl compounds in a single operation [28] [35]. Initial reduction generates the corresponding tetraamine, which immediately undergoes condensation and cyclization to yield the desired benzimidazole-5,6-diamine product [28] [35].

Carbodiimide-Mediated Cyclization

Advanced cyclization methodologies employ carbodiimide coupling agents to facilitate ring-closure under mild conditions . N,N'-diisopropylcarbodiimide (DIC) activation of carboxylic acid precursors enables cyclization at room temperature, avoiding the harsh conditions typically required for benzimidazole formation .

This approach proves particularly valuable for substrates bearing acid-sensitive functional groups or when precise control over reaction conditions is required . Yields typically range from 79-90%, with excellent functional group tolerance .